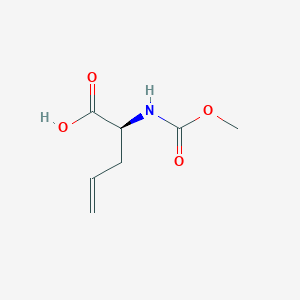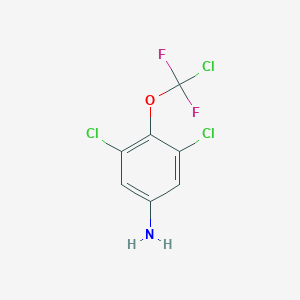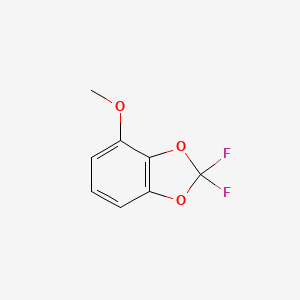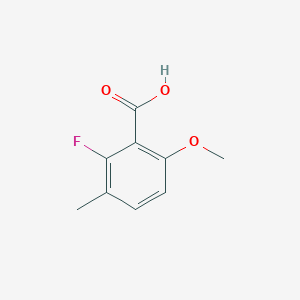
(2E)-3-(3-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
(2E)-3-(3-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has been investigated for its potential applications in drug development, material science, and biochemistry. In drug development, it has been studied as a potential inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs. In material science, it has been investigated for its potential use as an organic semiconductor material. In biochemistry, it has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Mécanisme D'action
The mechanism of action of (2E)-3-(3-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is still under investigation. However, it is believed that the compound interacts with the active site of the target enzyme and forms a covalent bond with it, thus inhibiting its activity. In addition, the compound may also interact with the enzyme’s allosteric sites, further altering its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. However, studies have shown that the compound is able to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. In addition, the compound has been shown to have a mild sedative effect in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using (2E)-3-(3-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one in lab experiments is that it is relatively easy to synthesize, and can be obtained in high purity. In addition, the compound is relatively stable, and has a low toxicity profile. However, the compound is relatively expensive, and its effects on human health and the environment are not yet fully understood.
Orientations Futures
There are several potential future directions for research involving (2E)-3-(3-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one. These include further investigation of the compound’s mechanism of action, its potential applications in drug development, material science, and biochemistry, and its effects on human health and the environment. In addition, further research should be conducted to explore the potential of the compound as a therapeutic agent, and to investigate its potential toxicity.
Méthodes De Synthèse
The synthesis of (2E)-3-(3-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one can be achieved through several methods. The most common method is the reaction of (2E)-3-(3-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-onephene-2-carboxylic acid with an alkyne in the presence of a base, such as potassium tert-butoxide, to form the corresponding alkynyl ester. This ester can then be reduced to the desired compound using a catalytic amount of palladium acetate in the presence of a reducing agent, such as sodium borohydride.
Propriétés
IUPAC Name |
(E)-3-(3-methylthiophen-2-yl)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS2/c1-9-6-8-15-11(9)5-4-10(13)12-3-2-7-14-12/h2-8H,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJGFBAZDKRGDP-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


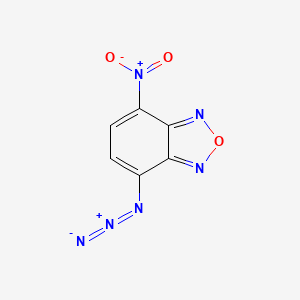
![Cyclopropanecarboxylic acid (5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-amide](/img/structure/B6323139.png)
![(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one](/img/structure/B6323145.png)

